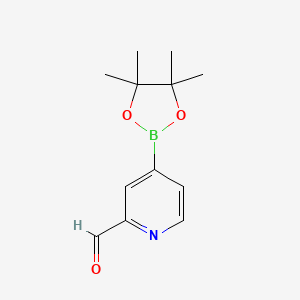

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde

CAS No.:

Cat. No.: VC16776011

Molecular Formula: C12H16BNO3

Molecular Weight: 233.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16BNO3 |

|---|---|

| Molecular Weight | 233.07 g/mol |

| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-14-10(7-9)8-15/h5-8H,1-4H3 |

| Standard InChI Key | NVAOAZQGVQVAPS-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C=O |

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at the 4-position with a formyl group (picolinaldehyde) and at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The boronate group, a cyclic ester of boronic acid with pinacol, enhances stability and solubility in organic solvents, while the aldehyde group provides a reactive site for further functionalization .

The IUPAC name, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde, reflects its substituents’ positions. X-ray crystallography of analogous compounds confirms that the dioxaborolane ring adopts a planar conformation, with boron exhibiting trigonal planar geometry .

Physicochemical Properties

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 233.07 g/mol | |

| Purity | ≥97% | |

| Storage Conditions | 2–8°C, dry environment | |

| CAS Numbers | 1908436-02-1, 1073354-14-9* |

*Discrepancy in CAS numbers between sources may arise from regional registration protocols or isomerism.

The compound’s boron atom exhibits -hybridization, enabling participation in Suzuki-Miyaura cross-couplings. The aldehyde group () is susceptible to nucleophilic additions, making the molecule a bifunctional building block .

Synthesis and Manufacturing

Industrial Production

MolCore BioPharmatech reports large-scale synthesis under ISO-certified conditions, achieving ≥97% purity via column chromatography and recrystallization . The general pathway involves:

-

Borylation of 4-bromopicolinaldehyde: A palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron () in tetrahydrofuran (THF) at 80°C .

-

Purification: Silica gel chromatography to isolate the boronate ester.

Reaction yield optimization focuses on controlling stoichiometry and avoiding proto-deborylation, a common side reaction in boronic ester synthesis .

Laboratory-Scale Methods

Small-scale syntheses often employ microwave-assisted catalysis to reduce reaction times. For example, a 2015 study demonstrated a 78% yield using as the catalyst and potassium acetate as the base .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronate group facilitates carbon-carbon bond formation with aryl halides under palladium catalysis. In a 2022 application, it coupled with 2-bromopyridine to yield 4,4′-bipyridine-2-carbaldehyde, a precursor to bipyridine ligands for transition metal complexes .

Aldehyde-Directed Functionalization

The aldehyde group undergoes condensations with amines to form Schiff bases, which are intermediates in heterocyclic synthesis. For instance, reaction with hydroxylamine produces pyridine-4-carbaldehyde oxime, a chelating agent in coordination chemistry .

Stability and Degradation Pathways

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, attributable to boronate ring opening. Oxidation studies using hydrogen peroxide show gradual conversion to boric acid and picolinaldehyde, necessitating inert storage conditions .

Hydrolytic Sensitivity

The dioxaborolane ring hydrolyzes in aqueous acidic or basic media, regenerating boronic acid. This property necessitates anhydrous reaction conditions for Suzuki-Miyaura couplings .

Industrial and Pharmaceutical Relevance

Drug Intermediate Synthesis

Comparative Analysis with Related Boronates

The table below contrasts 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde with structurally similar boronic esters:

The picolinaldehyde derivative’s dual functionality distinguishes it from monosubstituted analogs, enabling sequential reaction sequences.

Recent Advances and Research Directions

Photoredox Catalysis

A 2024 study demonstrated its use in metallaphotoredox C–H borylation, achieving site-selective functionalization of arenes under visible light irradiation .

Bioconjugation Techniques

Click chemistry applications exploit the aldehyde group for protein labeling. Functionalization with alkoxyamines forms stable oxime linkages, as utilized in antibody-drug conjugate (ADC) synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume